molecular formula C10H17NO B1655677 (1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one oxime CAS No. 40514-83-8

(1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one oxime

Cat. No.: B1655677
CAS No.: 40514-83-8
M. Wt: 167.25
InChI Key: POYGWXWGOBEMAT-RZIOALPKSA-N
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Description

(1S,4R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime (CAS: 251645-83-7) is a bicyclic monoterpenoid oxime derived from the ketone precursor (1S,4R)-fenchone (CAS: 4695-62-9), a natural compound found in Ferula species and eucalyptus . Its synthesis typically involves hydroxylamine-mediated oximation of the parent ketone, achieving yields exceeding 97% . Key characterization methods include:

  • 1H/13C NMR: Distinct signals at δ 1.30–1.70 ppm (bicyclic CH3 and CH2 groups) and δ 3.75–3.94 ppm (oxime OCH2) .
  • HRMS: Molecular ion [M+1] at m/z 224, with dominant fragments at m/z 150 and 136 due to retro-Diels-Alder cleavage .
  • Optical Activity: Specific rotation [α]25/D = -200° (ethanol), reflecting its stereochemical purity .

The compound exhibits antibacterial activity against Gram-positive bacteria, attributed to its hydrophobic bicyclic framework disrupting microbial membranes .

Properties

IUPAC Name

(NZ)-N-[(1S,4R)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-9(2)7-4-5-10(3,6-7)8(9)11-12/h7,12H,4-6H2,1-3H3/b11-8+/t7-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYGWXWGOBEMAT-RZIOALPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)(C1=NO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1\2CC[C@H](C1)C(/C2=N\O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one oxime typically involves the reaction of (1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 0-25°C. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions include nitroso derivatives, amines, and various substituted oxime derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one oxime is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. Research is ongoing to investigate its efficacy in treating various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of (1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Enantiomeric and Diastereomeric Variants

Compound Name Configuration Melting Point (°C) Yield (%) Key Structural Differences Biological Activity
(1S,4R)-Oxime (1S,4R) 154–156 97.6 1,3,3-Trimethyl substituents Antibacterial
(1R,4S)-Oxime (1R,4S) 135 88.38 Mirror-image stereochemistry Not reported
(1R,5R,E)-Oxime (1R,5R,E) 180 Additional hydroxylimino group Synthetic intermediate

Key Insights :

  • Stereochemistry critically impacts physical properties; the (1S,4R)-enantiomer has a higher melting point than its (1R,4S)-counterpart .
  • The (1R,5R,E)-isomer’s higher melting point (180°C) correlates with increased polarity from the hydroxylimino group .

Halogenated Derivatives

Compound Name Substituent Molecular Weight CAS Number Application
(1S,4R)-Oxime None 181.23 251645-83-7 Antibacterial
3-Bromo Derivative Br at C3 231.13 10293-06-8 Intermediate in organocatalysis
3-Chloro Derivative Cl at C3 114717-12-3 Nitro-imine precursor

Key Insights :

  • Bromination at C3 increases molecular weight by ~50 Da, enhancing electrophilicity for nucleophilic substitutions .
  • Chlorinated analogs are used to synthesize nitro-imines, highlighting their versatility in heterocyclic chemistry .

Camphor and Fenchone-Based Oximes

Compound Name Core Structure Melting Point (°C) Key Functional Groups Application
(1S,4R)-Oxime Fenchone 154–156 Oxime, 1,3,3-trimethyl Antibacterial
D-Camphor Oxime Camphor 118 Oxime, 1,7,7-trimethyl Fragrance precursor
(4R)-4-Isopropenyl Oxime Modified fenchone Isopropenyl, oxime Not reported

Key Insights :

  • Camphor-based oximes (e.g., D-camphor oxime) have lower melting points due to reduced steric hindrance compared to fenchone derivatives .

Benzylidene and Aryl Derivatives

Compound Name Substituent Molecular Formula Molar Mass (g/mol) Application
(1S,4R)-Oxime None C10H15NO2 181.23 Antibacterial
3-(4-Methylbenzylidene) Derivative 4-Me-benzylidene C18H22O 254.37 UV-absorbing material
Trifluoromethyl Derivative CF3 C11H14F3NO2 273.23 Agrochemical intermediate

Key Insights :

  • Benzylidene derivatives exhibit extended conjugation (λmax ~300 nm), making them useful in photoprotective applications .
  • Trifluoromethyl groups enhance lipophilicity and metabolic stability, favoring agrochemical use .

Biological Activity

(1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one oxime, commonly known as D(+)-Fenchone or (1S)-Fenchone, is a bicyclic ketone with a unique molecular structure that has garnered attention for its diverse biological activities. This compound is primarily derived from natural sources and has been studied for its potential therapeutic applications.

  • Molecular Formula : C10H16O
  • Molecular Weight : 152.23 g/mol
  • CAS Number : 4695-62-9
  • IUPAC Name : (1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one

1. Antiviral Properties

Recent studies have highlighted the antiviral activity of fenchone derivatives against orthopoxviruses. For instance, compounds synthesized from fenchone exhibited significant inhibition of viral replication in vitro. The mechanism of action appears to involve interference with viral entry and replication processes, making these derivatives promising candidates for further development as antiviral agents .

2. Antitumor Activity

Research indicates that hydroxamic acids derived from fenchone show potential in the treatment of various cancers. These compounds have demonstrated the ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. The multitarget approach of these derivatives allows for a broader spectrum of activity against different cancer types .

3. Antimicrobial Effects

Fenchone has shown antimicrobial properties against a range of pathogens. Studies have reported its effectiveness in inhibiting the growth of bacteria and fungi, suggesting its potential use as a natural preservative or therapeutic agent in treating infections .

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of fenchone derivatives against vaccinia virus (a model for orthopoxvirus). The results indicated that certain derivatives significantly reduced viral titers in infected cell cultures, showcasing their potential as antiviral therapeutics .

Case Study 2: Antitumor Activity

In another investigation, fenchone-based hydroxamic acids were tested on various cancer cell lines. The results revealed that these compounds inhibited cell growth and induced apoptosis at micromolar concentrations, indicating their potential utility in cancer therapy .

Data Table: Summary of Biological Activities

Activity TypeCompoundEffectivenessMechanism of Action
AntiviralFenchone DerivativesSignificant inhibitionInterference with viral replication
AntitumorHydroxamic AcidsInhibition of proliferationInduction of apoptosis
AntimicrobialFenchoneEffective against bacteria and fungiDisruption of microbial growth

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one oxime
Reactant of Route 2
(1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one oxime

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